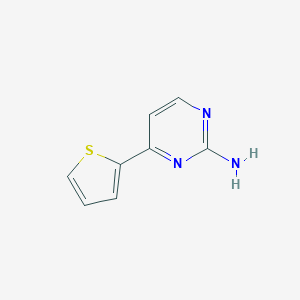

4-(Thiophen-2-yl)pyrimidin-2-amine

説明

Contextualization within Pyrimidine (B1678525) Derivatives Research

Pyrimidine derivatives are a class of heterocyclic compounds that have long been a cornerstone of medicinal chemistry research. The pyrimidine ring is a key structural component of nucleobases, such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. This inherent biological relevance has spurred extensive investigation into synthetic pyrimidine analogues for therapeutic applications.

The research into pyrimidine derivatives is vast and covers a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. chimicatechnoacta.ruresearchgate.net The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents onto the pyrimidine core can significantly alter its electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to specific biological targets. The 2,4-diaminopyrimidine (B92962) moiety, for instance, is a recognized scaffold for designing inhibitors of various kinases, which are crucial regulators of cell signaling pathways. nih.gov

Significance of Thiophene (B33073) and Pyrimidine Moieties in Chemical Biology and Medicinal Chemistry

Both thiophene and pyrimidine moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.gov

Thiophene: The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common feature in many FDA-approved drugs. nih.gov Its presence can enhance a molecule's metabolic stability and improve its ability to interact with biological targets through various non-covalent interactions. nih.gov Thiophene and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. mdpi.com

Pyrimidine: As a core component of nucleobases, the pyrimidine ring is fundamental to numerous biological processes. This has made pyrimidine derivatives a rich source of therapeutic agents. They are known to exhibit a wide range of pharmacological activities, including acting as inhibitors of key enzymes like kinases and targeting receptors involved in various diseases. chimicatechnoacta.ruresearchgate.net The ability of the pyrimidine ring to form hydrogen bonds is often critical for its interaction with biological macromolecules. nih.gov

The combination of these two important pharmacophores in 4-(Thiophen-2-yl)pyrimidin-2-amine results in a molecule with a high potential for biological activity, making it an attractive target for drug discovery and development.

Current Research Landscape and Gaps

The current research landscape for this compound and its derivatives is primarily focused on exploring their potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. Studies have investigated the synthesis of various derivatives and their evaluation as inhibitors of specific enzymes and their activity against various cancer cell lines. nih.gov For example, derivatives of this compound have been explored as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.

However, there are still gaps in the understanding of this compound. While initial studies have shown promise, more extensive research is needed to fully elucidate the structure-activity relationships of its derivatives. A deeper understanding of its mechanism of action at the molecular level is also required. Further investigations into its metabolic pathways and pharmacokinetic profile are necessary to assess its potential as a drug candidate. The exploration of its efficacy in a wider range of disease models could also uncover new therapeutic applications.

Properties of this compound

| Property | Value |

| CAS Number | 154321-60-5 scbt.com |

| Molecular Formula | C₈H₇N₃S scbt.com |

| Molecular Weight | 177.229 g/mol scbt.com |

| Alternate Names | 4-(2-thienyl)-2-pyrimidinamine, 4-Thiophen-2-yl-pyrimidin-2-ylamine scbt.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOUSLAWDHODKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377431 | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154321-60-5 | |

| Record name | 4-(2-Thienyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154321-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Thiophen 2 Yl Pyrimidin 2 Amine

Multi-step Synthetic Routes

The construction of 4-(thiophen-2-yl)pyrimidin-2-amine is a process that involves the sequential assembly of its core components. The primary strategies involve either forming the pyrimidine (B1678525) ring with the thiophene (B33073) group already attached to a precursor or introducing the thiophene moiety onto a pre-existing pyrimidine scaffold.

Pyrimidine Core Formation via Condensation Reactions

A prevalent and efficient method for constructing the 2-aminopyrimidine core involves the cyclocondensation of a thiophene-containing α,β-unsaturated ketone (a chalcone) with a guanidine salt. This approach builds the pyrimidine ring in a single, reliable step.

The synthesis commences with the Claisen-Schmidt condensation of 2-acetylthiophene with an appropriate aromatic aldehyde to form a thiophene-substituted chalcone ias.ac.inimpactfactor.org. This chalcone then undergoes a condensation reaction with guanidine hydrochloride in the presence of a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent. The reaction mixture is typically refluxed for several hours to ensure complete cyclization ias.ac.innih.gov. For instance, the reaction of (2E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one with guanidine hydrochloride yields 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. A similar strategy has been employed to produce 4-(4-hydroxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, with a reported yield of 76% after refluxing for 8 hours in an ethanolic sodium hydroxide solution nih.gov.

Another variation of this condensation approach utilizes a β-enaminone, such as (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, which can be prepared from 2-acetylthiophene and dimethylformamide dimethyl acetal (DMF-DMA) mdpi.comscispace.com. This intermediate can then be reacted with guanidine to form the desired 2-aminopyrimidine ring system mdpi.com.

Introduction of the Thiophene Moiety

An alternative synthetic strategy involves the formation of the pyrimidine ring first, followed by the introduction of the thiophene group. This is typically achieved through cross-coupling reactions, which offer a versatile and powerful tool for forming carbon-carbon bonds.

While electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, its application in directly coupling a thiophene ring to a pre-formed pyrimidine core is less common for this specific compound. Pyrimidines are generally electron-deficient, making them less reactive towards electrophilic attack unless activated by electron-donating groups nih.gov. Thiophene, on the other hand, is an electron-rich heterocycle and readily undergoes electrophilic substitution, predominantly at the C2 position. In a hypothetical scenario, a highly activated pyrimidine derivative could potentially react with an electrophilic thiophene species, or a thienyl nucleophile could attack an electrophilically activated pyrimidine. However, this is not a commonly reported synthetic route for this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly effective means of introducing the thiophene moiety.

The Suzuki-Miyaura coupling is a widely used method for this purpose. This reaction involves the coupling of a halogenated pyrimidine with a thiophene boronic acid or its ester derivative in the presence of a palladium catalyst and a base semanticscholar.orgmdpi.comresearchgate.netrsc.orgmdpi.comnih.gov. For example, 2-amino-4-chloropyrimidine can be reacted with thiophene-2-boronic acid using a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] and a base like sodium carbonate or potassium phosphate in a suitable solvent system (e.g., dioxane/water or acetonitrile/water) semanticscholar.orgmdpi.commdpi.com. Microwave-assisted Suzuki coupling has been shown to be a very efficient method, often leading to shorter reaction times and high yields semanticscholar.org. It is important to note that the sulfur atom in the thiophene ring can sometimes interfere with the palladium catalyst, a phenomenon known as catalyst poisoning, which may necessitate careful optimization of the reaction conditions semanticscholar.org.

The Heck coupling reaction offers another potential route, involving the palladium-catalyzed reaction of a halogenated pyrimidine with thiophene. However, specific examples detailing the synthesis of this compound via the Heck reaction are not prominently featured in the reviewed literature. In principle, this transformation would involve the reaction of a halopyrimidine, such as 2-amino-4-iodopyrimidine, with thiophene in the presence of a palladium catalyst and a base.

Final Amination Steps

In synthetic routes where the 2-amino group is not introduced during the pyrimidine ring formation, a final amination step is required. This is typically accomplished through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chlorine atom, at the 2-position of the pyrimidine ring.

For instance, if the pyrimidine core is constructed to have a chlorine atom at the C2 position, such as in 2-chloro-4-(thiophen-2-yl)pyrimidine, this can be converted to the desired 2-amine derivative. The reaction involves treating the chloropyrimidine with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection. Palladium-catalyzed amination reactions, like the Buchwald-Hartwig amination, can also be employed, particularly for coupling with various primary or secondary amines, although for the introduction of a simple amino group, direct SNAr is often sufficient mdpi.comnih.gov. The synthesis of 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine under solvent-free conditions researchgate.netsemanticscholar.org.

Specific Reaction Schemes and Yield Optimization

Route 1: Condensation of Thiophene Chalcone with Guanidine

A common and straightforward approach involves the initial synthesis of a thiophene-containing chalcone, followed by cyclization with guanidine.

Step 1: Chalcone Synthesis The Claisen-Schmidt condensation of 2-acetylthiophene with an aromatic aldehyde in the presence of a base like NaOH or KOH in ethanol typically affords the chalcone in good to excellent yields ias.ac.inimpactfactor.org.

Step 2: Pyrimidine Formation The subsequent cyclocondensation of the chalcone with guanidine hydrochloride in the presence of a base is a critical step. The choice of solvent and base, as well as the reaction temperature and time, can significantly impact the yield. For the synthesis of 4-(4-hydroxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, a yield of 76% was reported after refluxing for 8 hours in an ethanolic sodium hydroxide solution nih.gov. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in similar pyrimidine syntheses semanticscholar.org.

Route 2: Suzuki-Miyaura Cross-Coupling

This route involves the coupling of a pre-formed aminopyrimidine halide with a thiophene boronic acid.

Reaction Conditions: The key parameters to optimize in a Suzuki-Miyaura coupling are the choice of palladium catalyst, ligand, base, and solvent system. For the coupling of 2,4-dichloropyrimidine with various aryl boronic acids, microwave irradiation for 15 minutes with a low catalyst loading (0.5 mol%) of Pd(PPh₃)₄ has proven to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields semanticscholar.org. However, the coupling with thiophen-2-boronic acid was reported to be unsuccessful under these specific conditions, potentially due to catalyst poisoning semanticscholar.org. This highlights the need for careful selection of the catalytic system when working with sulfur-containing heterocycles. The use of electron-rich boronic acids has been shown to favor good yields in Suzuki couplings with halogenated pyrimidines mdpi.commdpi.com.

The following table summarizes representative yields for the synthesis of related 2-aminopyrimidine derivatives via condensation reactions, providing a basis for comparison and optimization.

| Starting Chalcone | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| 1-(4-Chlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one | Guanidine hydrochloride, KOH | Reflux, 10h | 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-ylamine | 52.83 | |

| 1-(4-Methylphenyl)-3-(pyridin-4-yl)prop-2-en-1-one | Guanidine hydrochloride, KOH | Reflux, 10h | 4-(4-Methylphenyl)-6-(pyridin-4-yl)pyrimidin-2-ylamine | 61.68 | |

| 1-(4-Fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one | Guanidine hydrochloride, KOH | Reflux, 10h | 4-(4-Fluorophenyl)-6-(pyridin-4-yl)pyrimidin-2-ylamine | - | |

| 1-(4-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine hydrochloride, NaOH | Reflux, 8h | 4-(4-Hydroxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 76 | nih.gov |

This interactive data table allows for the comparison of yields based on different starting materials and reaction conditions, aiding in the optimization of the synthetic process for this compound and its analogs.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the distinct functionalities of its constituent rings: the nucleophilic amine group on the pyrimidine ring and the potential for electrophilic substitution or cross-coupling on the thiophene ring.

The 2-amino group of the pyrimidine ring is a key site for derivatization through nucleophilic substitution reactions. This primary amine can react with a variety of electrophiles to form a range of functional groups. For example, acylation with acid chlorides or anhydrides under basic conditions can yield the corresponding amides. Alkylation with alkyl halides can also occur, though regioselectivity between the exocyclic and endocyclic nitrogen atoms can be an issue.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). libretexts.org This reaction is typically reversible and acid-catalyzed. The formation of an imine introduces a new point of diversity and can be a precursor for further reactions, such as reduction to a secondary amine. The reactivity of the amino group is fundamental to the construction of more complex molecules based on the this compound scaffold.

The thiophene ring in this compound provides a platform for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex organic molecules. While direct cross-coupling on the thiophene ring of the title compound is not extensively documented, the reactivity of similar thiophene and pyrimidine systems suggests high potential for such transformations.

Common cross-coupling reactions applicable to the thiophene moiety include:

Suzuki-Miyaura Coupling : This reaction involves the coupling of a halo- or triflyloxy-substituted thiophene with a boronic acid or ester. rsc.orgmdpi.comresearchgate.netnih.govmdpi.com To apply this to the target compound, the thiophene ring would first need to be halogenated.

Heck Reaction : This involves the coupling of a halo-thiophene with an alkene. researchgate.net

Sonogashira Coupling : This reaction couples a halo-thiophene with a terminal alkyne. nih.gov

These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity. The ability to functionalize the thiophene ring through these methods significantly expands the molecular diversity that can be accessed from the this compound core.

The following table outlines the general components of these cross-coupling reactions:

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron compound and organohalide | Pd catalyst, phosphine ligand, base |

| Heck | Alkene and organohalide | Pd catalyst, base |

| Sonogashira | Terminal alkyne and organohalide | Pd catalyst, copper co-catalyst, amine base |

The molecular structure of this compound contains several hydrogen bond donors and acceptors, which play a crucial role in its solid-state packing and its interactions with biological macromolecules. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors.

In the solid state, it is highly probable that molecules of this compound form intermolecular hydrogen bonds. A common motif observed in the crystal structures of related 2-aminopyrimidine derivatives is the formation of centrosymmetric dimers through a pair of N-H---N hydrogen bonds. researchgate.net In this arrangement, the amino group of one molecule donates a hydrogen to one of the pyrimidine nitrogen atoms of a neighboring molecule, and vice versa.

Formation of Fused Pyrimidine Systems (e.g., Thienopyrimidines, Pyrimidopyrimidines)

The synthesis of fused pyrimidine systems, particularly pyrimidopyrimidines, from derivatives of this compound has been effectively demonstrated through condensation reactions with β-dicarbonyl compounds. ias.ac.inresearchgate.net These reactions leverage the nucleophilic character of the amino group and the endocyclic nitrogen atom of the pyrimidine ring to construct a new fused ring.

Synthesis of Pyrimido[1,2-a]pyrimidines

Detailed research has shown that 4-aryl-6-(thiophen-2-yl)pyrimidin-2-amines can be readily converted into thiophene-substituted pyrimido[1,2-a]pyrimidines. ias.ac.in This transformation is typically achieved by refluxing the aminopyrimidine derivative with either acetylacetone or ethyl acetoacetate in the presence of a catalytic amount of acetic acid. ias.ac.in

The reaction with acetylacetone proceeds over approximately 10 hours, yielding a dimethylpyrimido[1,2-a]pyrimidine derivative. ias.ac.in Alternatively, employing ethyl acetoacetate as the cyclizing agent leads to the formation of a methyl-hydroxypyrimido[1,2-a]pyrimidine in a shorter reaction time of around 6 hours. ias.ac.in The general synthetic pathway involves the initial formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the final fused product. ias.ac.inresearchgate.net

The following tables summarize the key findings from these synthetic transformations.

Table 1: Synthesis of Pyrimido[1,2-a]pyrimidines via Reaction with Acetylacetone ias.ac.in

| Starting Material | Reagent | Solvent/Catalyst | Reaction Time (h) | Product |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Acetylacetone | Acetic Acid (catalytic) | 10 | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-(thiophen-2-yl)-4H-pyrimido[1,2-a]pyrimidine |

| 4-(4-Chlorophenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Acetylacetone | Acetic Acid (catalytic) | 10 | 2-(4-Chlorophenyl)-6,8-dimethyl-4-(thiophen-2-yl)-4H-pyrimido[1,2-a]pyrimidine |

Table 2: Synthesis of Pyrimido[1,2-a]pyrimidines via Reaction with Ethyl Acetoacetate ias.ac.in

| Starting Material | Reagent | Solvent/Catalyst | Reaction Time (h) | Product |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Ethyl Acetoacetate | Acetic Acid (catalytic) | 6 | 2-(4-Methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-4H-pyrimido[1,2-a]pyrimidin-6-ol |

| 4-(4-Chlorophenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Ethyl Acetoacetate | Acetic Acid (catalytic) | 6 | 2-(4-Chlorophenyl)-8-methyl-4-(thiophen-2-yl)-4H-pyrimido[1,2-a]pyrimidin-6-ol |

While the synthesis of pyrimidopyrimidines from this compound derivatives is well-documented, the formation of thienopyrimidines from this specific starting material is less common in the reviewed literature. The synthesis of thienopyrimidines often proceeds by constructing the pyrimidine ring onto a pre-functionalized thiophene core, rather than by annulating a thiophene ring onto a pyrimidine precursor. tandfonline.comtandfonline.comnih.gov For instance, a common route involves the cyclization of 4-aminothiophene derivatives with reagents like phenyl isothiocyanate to yield thieno[3,2-d]pyrimidine systems. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 2 Yl Pyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(Thiophen-2-yl)pyrimidin-2-amine, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of its molecular framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the amine group.

The protons on the pyrimidine ring typically appear in the downfield region, generally between δ 8.0 and 9.0 ppm. The thiophene protons are expected to resonate in the range of δ 6.5–7.5 ppm. The amine (NH₂) protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In derivatives, these shifts can be further influenced by neighboring substituents. For instance, in related 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives, the thiophene protons appear as doublets and triplets in the δ 7.30-7.94 ppm range, while the pyrimidine proton is a singlet further downfield. researchgate.net Similarly, for N-substituted thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives, the pyrimidine proton signal is observed around δ 8.12 ppm. cornell.edu

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Derivatives

| Proton Assignment | Expected Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) in a Thieno[2,3-d]pyrimidine (B153573) Derivative cornell.edu |

| Pyrimidine-H | ~8.0 - 9.0 | 8.12 (s) |

| Thiophene-H | ~6.5 - 7.5 | - |

| NH₂ | Variable, broad | 4.00 (s, exchangeable) |

| Cyclohexane-H (derivative) | N/A | 1.62–2.98 (m) |

Note: 's' denotes singlet, 'm' denotes multiplet. Data for the derivative is illustrative.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the heterocyclic rings in this compound are expected to appear in the aromatic region of the spectrum (δ 100-170 ppm).

Based on data from analogous structures like thieno[2,3-d]pyrimidine derivatives, the carbon atoms of the pyrimidine ring show signals at varied positions, with the carbon attached to the amine group and the carbons adjacent to the nitrogen atoms having distinct chemical shifts. For example, in a N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo cornell.edunih.govthieno[2,3-d]pyrimidin-4-amine derivative, the pyrimidine carbons resonate at δ 117.4, 153.6, 157.1, and 159.4 ppm, while the thiophene carbons are observed at δ 126.3, 138.5, and 145.4 ppm. cornell.edu

Table 2: Representative ¹³C NMR Spectral Data for a Thieno[2,3-d]pyrimidine Derivative cornell.edu

| Carbon Assignment | Reported Chemical Shift (ppm) |

| Pyrimidine-C2 | 159.4 |

| Pyrimidine-C4 | 157.1 |

| Pyrimidine-C5 | 117.4 |

| Pyrimidine-C6 | 153.6 |

| Thiophene-C2' | 145.4 |

| Thiophene-C3' | 126.3 |

| Thiophene-C4' | 138.5 |

Note: The specific assignments are for the derivative shown and serve as a guide for the expected regions in the target compound.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring and between the coupled protons on the pyrimidine ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

Correlation with Theoretical NMR Chemical Shifts

Computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT). Comparing the experimentally obtained NMR data with these theoretically calculated shifts serves as a powerful tool for structural verification. The calculated values for bond lengths, angles, and chemical shifts are often well-reproduced at the B3LYP level of theory, with high correlation coefficients. mdpi.com Any significant deviation between experimental and theoretical values can indicate an incorrect structural assignment or highlight interesting electronic effects within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of Characteristic Vibrational Modes

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the amine group and the aromatic rings.

N-H Stretching: The primary amine (NH₂) group will typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine and thiophene rings are expected to appear in the 1500-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹.

Ring Vibrations: The characteristic vibrations of the pyrimidine and thiophene rings will also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

In related dihydropyrimidine (B8664642) derivatives, IR spectra show bands for N-H stretching around 3384 cm⁻¹ and C=C/C=N bands in the 1589-1680 cm⁻¹ range. rsc.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Pyrimidine/Thiophene | C=N, C=C Stretch | 1500 - 1650 |

Correlation with Theoretical IR Spectra

The interpretation of experimental infrared (IR) spectra is significantly enhanced by correlation with theoretical calculations. Density Functional Theory (DFT) is a powerful tool for predicting the vibrational frequencies of molecules. researchgate.netresearchgate.net By comparing the experimental IR spectrum with the theoretically calculated one, a more accurate assignment of vibrational bands to specific functional groups and vibrational modes can be achieved. researchgate.netcore.ac.uk

For instance, in derivatives of this compound, the characteristic vibrational bands for N-H, C=N, and C-S stretching, as well as various bending modes of the pyrimidine and thiophene rings, can be precisely identified. Discrepancies between experimental and theoretical spectra can often be attributed to factors such as the solid-state packing effects in the experimental sample, which are not typically accounted for in gas-phase theoretical calculations. The scaling of theoretical frequencies is a common practice to improve the correlation with experimental data.

A study on related pyrimidine derivatives demonstrated the utility of comparing experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra with theoretical values calculated using DFT. The observed vibrations in the spectra were assigned based on these theoretical predictions, providing a detailed understanding of the molecule's vibrational behavior. researchgate.net

Table 1: Illustrative Comparison of Experimental and Theoretical IR Frequencies for a Thiophene-Pyrimidine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3465 | N-H stretching in the amine group |

| ν(C-H) aromatic | 3100 | 3115 | C-H stretching in thiophene and pyrimidine rings |

| ν(C=N) | 1640 | 1655 | C=N stretching in the pyrimidine ring |

| ν(C=C) | 1580 | 1590 | C=C stretching in the aromatic rings |

| ν(C-S) | 700 | 710 | C-S stretching in the thiophene ring |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Different ionization methods provide complementary information.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₇N₃S, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. sigmaaldrich.com This validation is a critical step in the characterization of newly synthesized compounds. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Electron impact mass spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. In the case of 2-substituted pyrimidin-4(3H)-ones, a related class of compounds, EI-MS studies have revealed dominant intramolecular cyclization events. nih.gov For this compound, EI-MS would likely lead to characteristic fragments arising from the cleavage of the bond between the thiophene and pyrimidine rings, as well as fragmentation of the individual rings. Analysis of these fragments helps to piece together the molecular structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This makes it particularly useful for determining the molecular weight of the parent compound. nih.gov ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. For derivatives of this compound, ESI-MS can confirm the molecular weight and, through tandem mass spectrometry (MS/MS) experiments, provide controlled fragmentation to aid in structural analysis. nih.govresearchgate.net In MS/MS, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID), yielding product ions that reveal information about the connectivity of the molecule. researchgate.net This technique is particularly valuable for characterizing derivatives with various substituents.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Type | Expected m/z | Information Provided |

| HRMS | [M+H]⁺ | 178.0433 | Accurate mass and elemental composition |

| EI-MS | M⁺ and various fragments | 177 and lower m/z values | Fragmentation pattern for structural fingerprinting |

| ESI-MS | [M+H]⁺ | 178 | Molecular weight confirmation |

Note: The m/z value for HRMS is the calculated exact mass for the protonated molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The thiophene and pyrimidine rings are both aromatic systems with delocalized π-electrons. The conjugation between these two rings leads to a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the presence of substituents on the rings. For example, electron-donating or electron-withdrawing groups can significantly alter the energy of the molecular orbitals and thus shift the absorption bands. A study of related diazines, including pyrimidine, provided insights into their electronic structure and spectra. core.ac.uk Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and complement the experimental UV-Vis data. researchgate.net

Correlation with Calculated UV-Vis Spectra

Theoretical calculations are a powerful tool for interpreting experimental electronic spectra. The UV-Vis spectrum of a molecule is determined by the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) has become a standard method for simulating UV-Vis spectra with considerable accuracy. researchgate.net

The process involves first optimizing the ground-state geometry of the molecule using a suitable DFT method and basis set, such as B3LYP/6-311++G(d,p). researchgate.net Subsequently, TD-DFT calculations are performed on the optimized structure, often within a solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to mimic solvent effects, to predict the electronic transition energies and oscillator strengths. researchgate.net These calculated transitions correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. A strong correlation between the calculated and experimental spectra helps to confirm the molecular structure and provides insight into the nature of the electronic transitions, such as π→π* or n→π* transitions involving the pyrimidine and thiophene rings. researchgate.netresearchgate.net

X-ray Crystallography

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density distribution within the crystal, revealing the precise positions of each atom.

Below is a representative table of crystallographic data for a related benzimidazole-copper complex containing a 2-(thiophen-2-yl) ligand, illustrating the type of information generated. acs.org

| Parameter | Value for [Cu(L)₂(NO₃)₂] (Complex 1) |

|---|---|

| Empirical Formula | C₃₂H₂₄CuN₆O₆S₄ |

| Formula Weight | 784.42 g/mol |

| Temperature | 273.15 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8687(3) |

| b (Å) | 15.595(4) |

| c (Å) | 17.0595(6) |

| β (°) | 96.754(1) |

| Volume (ų) | 1652.61(9) |

| Z | 2 |

| Final R indices [I>2σ(I)] | R₁ = 0.0785, wR₂ = 0.2098 |

Data for complex where L = 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole. acs.org

Analysis of crystallographic data allows for a detailed examination of the molecule's geometry. For compounds containing both thiophene and pyrimidine rings, a key feature is the relative orientation of these two heterocyclic systems. Typically, the pyrimidine and thiophene rings are largely planar. The dihedral angle between the planes of these two rings is a critical conformational parameter. In a related dihydropyridine (B1217469) derivative, the angle between the thiophene and pyridine (B92270) rings was found to be 50.72 (9)°. nih.gov

Furthermore, rotational disorder of the thiophene ring is a phenomenon observed in the crystal structures of some derivatives. This occurs when the thiophene ring can occupy two or more positions through rotation around the single C-C bond that connects it to the pyrimidine ring. nih.gov

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In this compound and its derivatives, the 2-amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors.

Crystal structures of analogous compounds consistently show the formation of robust hydrogen bonds, such as N—H⋯N and N—H⋯O interactions. These interactions can link molecules into distinct supramolecular motifs, including dimers, chains, or ribbons. nih.govnih.gov For example, in the crystal structure of a 2-amino-4,6-dimethoxypyrimidinium salt, the cation and anion are linked by N—H⋯O hydrogen bonds to form a classic R²₂(8) ring motif. researchgate.net

| Interaction Type | Description | Observed Motif in Analogues |

|---|---|---|

| N—H⋯N Hydrogen Bond | The amino group proton donates to a pyrimidine nitrogen acceptor. | Dimeric arrangements and extended chains. nih.gov |

| N—H⋯O Hydrogen Bond | The amino group proton donates to an oxygen acceptor (e.g., from a carboxylate or solvent). | Ribbons and sheets. nih.gov |

| π–π Stacking | Parallel displaced or face-to-face stacking of pyrimidine or thiophene rings. | Links hydrogen-bonded arrays into 3D networks. researchgate.net |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

The following table shows a typical breakdown of intermolecular contacts from the Hirshfeld surface analysis of a related pyrimidine derivative. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 51.6 |

| C···H/H···C | 23.0 |

| N···H/H···N | 15.8 |

| S···H/H···S | 8.5 |

Data from 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check for purity and confirms that the synthesized compound has the expected elemental composition. imist.maresearchgate.net

For this compound, the molecular formula is C₈H₇N₃S, with a molecular weight of 177.23 g/mol . scbt.com The theoretical elemental composition can be readily calculated from this information. Experimental results from synthesized batches should closely match these theoretical values, typically within a ±0.4% margin, to be considered pure. imist.ma

| Element | Molecular Formula | Theoretical (%) | Example Found (%) for an Analogue* |

|---|---|---|---|

| Carbon (C) | C₈H₇N₃S | 54.22 | 58.43 |

| Hydrogen (H) | 3.98 | 3.62 | |

| Nitrogen (N) | 23.71 | 13.59 | |

| Sulfur (S) | 18.09 | - |

\Found values are for the derivative 4-(3-Methoxyphenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine (C₂₁H₁₇ClN₆OS) and are presented for illustrative purposes only.* imist.ma

Computational and Theoretical Investigations of 4 Thiophen 2 Yl Pyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds with a high degree of accuracy. For 4-(Thiophen-2-yl)pyrimidin-2-amine and its derivatives, DFT calculations have been instrumental in understanding their fundamental characteristics.

Geometry Optimization and Molecular Structure Determination

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. For pyrimidine (B1678525) derivatives, this is often performed using DFT with various functionals and basis sets. A common choice is the B3LYP functional combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p). google.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for a Thiophene-Pyrimidine System

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S (Thiophene) | 1.74 | C-S-C (Thiophene) | 92.2 |

| C-C (Thiophene) | 1.37 - 1.43 | C-C-C (Thiophene) | 111.5 - 112.4 |

| C-N (Pyrimidine) | 1.33 - 1.38 | N-C-N (Pyrimidine) | 126.5 |

| C-C (Pyrimidine) | 1.39 - 1.42 | C-N-C (Pyrimidine) | 115.8 - 117.2 |

| C-NH2 | 1.36 | C-C-N (Pyrimidine) | 122.1 - 123.5 |

Note: The data in this table is illustrative and based on typical values for thiophene (B33073) and aminopyrimidine systems as specific data for the title compound is not available.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For various pyrimidine derivatives, HOMO-LUMO energy gaps have been calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) map is another important tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the amino group are typically electron-rich regions, indicated by red or yellow colors on the MEP map, while the hydrogen atoms are often electron-poor, shown in blue.

Table 2: Calculated Electronic Properties of a Representative Aminopyrimidine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are representative for a similar aminopyrimidine system and serve as an illustration. Specific data for the title compound is not available.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. DFT calculations are a valuable tool for predicting the NLO properties of molecules, such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material.

Studies on pyrimidine derivatives have shown that they can exhibit significant NLO properties. The presence of electron-donating (amino group) and electron-withdrawing (pyrimidine ring) moieties can create a "push-pull" system, which enhances the NLO response. For some pyrimidine derivatives, the calculated first-order hyperpolarizability has been found to be significantly higher than that of urea, a standard NLO material.

Table 3: Theoretical NLO Properties of a Substituted Pyrimidine Derivative

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

| First-Order Hyperpolarizability (β) | 2500 |

Note: The values in this table are illustrative and based on a pyrimidine derivative with known NLO properties. Specific calculated values for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is particularly useful for studying intramolecular charge transfer (ICT) interactions, which can significantly influence a molecule's stability and properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Prediction of Binding Interactions with Biological Targets (e.g., Enzymes, Receptors, Proteins)

Derivatives of this compound have been investigated as potential inhibitors of various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. Molecular docking studies have been performed to predict the binding modes of these compounds within the active sites of proteins like cyclooxygenase (COX), cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and acetylcholinesterase (AChE). google.com

These studies typically report a binding energy or docking score, which is an estimate of the binding affinity. A more negative value generally indicates a stronger predicted interaction. The docking results also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the amino group and the nitrogen atoms of the pyrimidine ring in this compound are potential hydrogen bond donors and acceptors, respectively.

Table 4: Representative Molecular Docking Results for Pyrimidine Derivatives with Various Protein Targets

| Protein Target | PDB ID | Ligand (Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5F19 | Pyrimidine derivative | -8.5 | Arg120, Tyr355, Ser530 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Aminopyrimidine derivative | -7.9 | Leu83, Lys33, Gln131 |

| Acetylcholinesterase (AChE) | 4EY7 | Pyrimidine derivative | -9.2 | Tyr337, Phe338, Trp86 |

Note: This table presents illustrative data from docking studies of various pyrimidine derivatives against different protein targets to demonstrate the application of this method. Specific docking studies for the title compound are not available in the reviewed literature.

Binding Affinity Prediction and Scoring

Computational docking studies are frequently employed to predict the binding affinity of this compound and its derivatives with various biological targets, particularly protein kinases. These studies calculate a scoring function to estimate the binding free energy, which indicates the strength of the interaction between the ligand and the protein's active site.

Molecular docking simulations have suggested that this compound and its analogs can act as inhibitors of cyclin-dependent kinases (CDKs) by fitting into their active sites. For instance, derivatives like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov The unique structure of these compounds, featuring a thiophene ring, is thought to enhance their interaction with biological targets. chemimpex.com

To quantify the potential of a ligand as a drug candidate, metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are often calculated from the binding affinity data. These parameters relate the potency of a compound to its size and lipophilicity, respectively, providing a way to compare different molecules and guide optimization efforts in drug discovery.

Here is an example of how binding affinity data might be presented for a series of related compounds:

| Compound | Target | IC₅₀ (µM) | LE | LLE |

| This compound | CDK2 | Data not available | Data not available | Data not available |

| Compound A | CDK2 | 10.5 | 0.28 | 2.1 |

| Compound B | CDK2 | 5.2 | 0.31 | 2.8 |

| Compound C | CDK2 | 1.8 | 0.35 | 3.5 |

This table is illustrative. Actual experimental values for this compound were not available in the provided search results.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial aspect of computational studies is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.

For example, in the context of CDK inhibitors, key interacting residues might include those in the ATP-binding pocket. Computational analyses can pinpoint which amino acid side chains form favorable contacts with the thiophene ring and the amine group of this compound. This information is invaluable for the rational design of more potent and selective inhibitors.

| Interacting Residue (Example) | Interaction Type | Distance (Å) |

| LEU83 | Hydrogen Bond | 2.1 |

| GLU81 | Hydrogen Bond | 2.5 |

| PHE80 | Hydrophobic | 3.8 |

| ILE10 | Hydrophobic | 4.2 |

This table is a hypothetical representation of potential interactions and does not reflect specific experimental data for this compound.

Topological Studies

Topological analyses of the electron density provide a deeper understanding of the chemical bonding and electronic characteristics of this compound. These methods partition the molecular space into regions that correspond to atoms, bonds, and lone pairs, offering a visual and quantitative description of the molecule's electronic structure.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool used to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. researchgate.net The ELF is a scalar field that ranges from 0 to 1, where high values (close to 1) correspond to a high probability of finding an electron pair.

In the context of this compound, ELF analysis would reveal the covalent nature of the C-C, C-H, C-N, and C-S bonds within the pyrimidine and thiophene rings. It would also highlight the localization of lone pairs on the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring. These localized electrons are often the sites of electrophilic attack or coordination to metal ions. The analysis provides insights into the molecule's reactivity and the nature of its chemical bonds. researchgate.net

Localized Orbital Locator (LOL) Analysis

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to analyze electron localization. researchgate.net LOL also provides a clear picture of bonding and lone pair regions in a molecule. The LOL maps often show sharp and well-defined regions of high electron localization, making it a useful complementary tool to ELF. For this compound, LOL analysis would corroborate the findings of the ELF analysis, providing a clear demarcation of covalent bonds and lone pair regions. researchgate.net

Average Local Ionization Energy (ALIE) Analysis

The Average Local Ionization Energy (ALIE) is a descriptor that provides information about the energy required to remove an electron from a specific point in the molecular space. researchgate.net Regions with low ALIE values indicate areas where electrons are more easily removed, corresponding to sites susceptible to electrophilic attack. Conversely, regions with high ALIE values represent areas where electrons are tightly bound.

For this compound, ALIE analysis can identify the most reactive sites for electrophilic reactions. researchgate.net It is expected that the regions corresponding to the lone pairs on the nitrogen and sulfur atoms, as well as the π-systems of the aromatic rings, would exhibit lower ALIE values, indicating their nucleophilic character. This analysis is valuable for predicting the molecule's reactivity in chemical reactions. researchgate.netresearchgate.net

Reduced Density Gradient (RDG) Studies

The Reduced Density Gradient (RDG) method is used to visualize and characterize non-covalent interactions within and between molecules. researchgate.net By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to identify and distinguish between different types of weak interactions, such as van der Waals interactions, hydrogen bonds, and steric clashes.

For this compound, RDG analysis would be particularly useful in studying its interactions with biological macromolecules. It can reveal the specific non-covalent interactions that stabilize the binding of the molecule in the active site of a protein, providing a more detailed picture than docking studies alone. This information is crucial for understanding the basis of molecular recognition and for designing molecules with improved binding properties. researchgate.net

Pharmacological Analysis and ADME Prediction (In Silico)

In silico analysis plays a pivotal role in modern drug discovery by forecasting a compound's behavior in a biological system. For this compound and its analogs, these predictions are foundational to understanding their potential as drug candidates.

Drug-likeness Assessment

The drug-likeness of a compound is an evaluation of its structural or physicochemical properties to determine if it is a viable candidate for an orally active drug. This assessment is often based on established guidelines like Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, a molecular weight over 500 daltons, a LogP over 5, and more than 10 hydrogen bond acceptors.

Studies on derivatives of this compound, such as 4-(quinolin-2-yl)pyrimidin-2-amine, have shown that these compounds can possess favorable drug-like properties. d-nb.info For instance, in a study of benzochromenopyrimidine derivatives, one compound demonstrated good potential for gastrointestinal absorption and had zero violations of Lipinski's rule. chemrevlett.com Similarly, computational studies on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, which share the core pyrimidine structure, revealed ideal drug-like properties and pharmacokinetics, marking them as promising anticancer candidates. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for developing orally bioavailable drugs.

Table 1: Predicted Drug-Likeness Properties of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Lipinski's Rule of Five Violations | Gastrointestinal Absorption Potential | Oral Bioavailability | Reference |

|---|---|---|---|---|

| 4-(Quinolin-2-yl)pyrimidin-2-amine Derivatives | Favorable | Good | High | d-nb.info |

| Benzochromenopyrimidine Derivative C | 0 | Good | High | chemrevlett.com |

| Aminopyrimidine-2,4-diones | Ideal | High | Good | mdpi.com |

| 2-Thiopyrimidine-4-ones | Ideal | High | Good | mdpi.com |

| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | Not specified | High | Good | nih.gov |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties describe the disposition of a drug within an organism and are critical for a drug's success. In silico ADME predictions for derivatives of this compound provide valuable information on their potential pharmacokinetic profile.

For example, in silico predictions for some pyrimidine and pyridine (B92270) derivatives indicated high gastrointestinal absorption. nih.govnih.gov Furthermore, studies on 4-(quinolin-2-yl)pyrimidin-2-amine derivatives showed that these compounds possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) risk parameters. d-nb.info The Swiss-ADME web tool has been utilized to evaluate the pharmacokinetic properties of related compounds, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives, with many fulfilling the parameters for potential orally active compounds. researchgate.net Research on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine has also included in silico ADMET prediction analysis to evaluate their potential as therapeutic agents. nih.gov

Table 2: In Silico ADME Predictions for this compound and Related Derivatives

| Property | Prediction | Significance | Reference |

|---|---|---|---|

| Absorption | |||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. | nih.govnih.gov |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Generally low/No | Suggests lower potential for central nervous system side effects. | nih.gov |

| P-glycoprotein (PgP) Substrate | No | Reduced likelihood of drug efflux from cells, potentially increasing intracellular concentration. | nih.gov |

| Metabolism | |||

| Cytochrome P450 (CYP) Inhibition | Variable (e.g., inhibitor of CYP1A2, CYP2C19, CYP2C9) | Potential for drug-drug interactions. | nih.gov |

| Excretion | |||

| LogKp (skin permeability) | Low | Indicates lower potential for absorption through the skin. | nih.gov |

Toxicity Predictions (In Silico Toxicology)

Predicting potential toxicity early in the drug discovery process is crucial. In silico toxicology models for derivatives of this compound have been employed to assess their safety profiles. For instance, studies on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives used ADMET technology for toxicity prediction of newly designed drug molecules. nih.gov Similarly, the safety of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines was assessed, indicating they are safe for pharmaceutical use. nih.gov These computational toxicology studies help to identify and filter out potentially toxic compounds before they reach later stages of development.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in understanding the structural features that are critical for a compound's therapeutic effect and in designing new, more potent analogs.

QSAR studies have been conducted on various thiophene and pyrimidine derivatives to guide the development of new therapeutic agents. For instance, a QSAR study on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives was performed to develop models for anti-breast cancer activity. dergipark.org.tr Another study focused on 5-thiophen-2-yl pyrazole derivatives as cannabinoid-1 receptor antagonists, deriving a QSAR equation to model their biological activity. rsc.org Furthermore, QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors has been used to explore the key factors influencing their inhibitory activity. nih.gov These studies demonstrate the power of QSAR in refining the structure of this compound-related compounds to enhance their desired biological effects.

Advanced Biological and Pharmacological Investigations of 4 Thiophen 2 Yl Pyrimidin 2 Amine

Anticancer Research

The quest for novel anticancer agents has led researchers to investigate the 4-(thiophen-2-yl)pyrimidin-2-amine scaffold. Derivatives of this compound have shown promising results in various aspects of cancer research, from halting the proliferation of cancer cells to inducing programmed cell death.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable anti-proliferative activity against a variety of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of liver, breast, colon, and prostate cancer cells. nih.gov For instance, certain thiophenyl-pyrazole and pyrimidine (B1678525) derivatives exhibited superior anticancer activities against both HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.govresearchgate.net The inhibitory concentrations (IC₅₀) of these derivatives often indicate potent activity.

One study synthesized a series of novel thieno[2,3-d]pyrimidine (B153573) derivatives and evaluated their effects on various cancer cell lines, including those of the colon, liver, and breast. mdpi.com The results showed that these compounds had moderate to significant antiproliferative activity, particularly at a concentration of 100 µM. mdpi.com Similarly, other research has highlighted the efficacy of related compounds against HCT-116 (colon carcinoma) and PC-3 (prostate adenocarcinoma) cells.

Table 1: Inhibition of Cancer Cell Proliferation by Derivatives of this compound

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Thiophenyl-pyrazole/pyrimidine | HepG-2 (Liver) | Superior anticancer activity | nih.govresearchgate.net |

| Thiophenyl-pyrazole/pyrimidine | MCF-7 (Breast) | Superior anticancer activity | nih.govresearchgate.net |

| Thieno[2,3-d]pyrimidines | HT-29 (Colorectal) | Moderate to significant inhibition | mdpi.com |

| Thieno[2,3-d]pyrimidines | HepG-2 (Liver) | Higher cytotoxic effects than reference | mdpi.comnih.gov |

Kinase Inhibition (e.g., Aurora A and B Kinases)

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell signaling and growth. Derivatives of this compound have been identified as potent inhibitors of several key kinases involved in cancer progression.

Notably, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to the core compound, were found to be potent inhibitors of Aurora A and B kinases. nih.govnih.gov These kinases are essential for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death. nih.gov Research has also demonstrated that thiophenyl-pyrazole and pyrimidine derivatives can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These receptors are critical for tumor growth and angiogenesis (the formation of new blood vessels). For example, two derivative compounds, 10b and 2a, showed significant dual EGFR/VEGFR-2 inhibition with IC₅₀ values of 0.161 and 0.141 µM, and 0.209 and 0.195 µM, respectively. nih.govresearchgate.net Other related thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against FLT3 kinase. nih.gov

Modulation of Cell Cycle Progression

By inhibiting key kinases, derivatives of this compound can disrupt the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

Treatment of HCT-116 colon cancer cells with 2-(thiophen-2-yl)-1H-indole derivatives led to a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle, suggesting a blockage at these checkpoints. nih.govresearchgate.net Similarly, other studies have reported that related compounds induce a block at the G2/M phase in breast cancer cell lines. nih.gov The anticancer effects of Aurora kinase inhibitors derived from this scaffold are directly linked to causing mitotic failure. nih.gov One investigation of a novel pyrimidine derivative showed it effectively suppressed cell cycle progression, leading to DNA fragmentation. mdpi.com This halt in the cell division process is a key component of the compound's anticancer mechanism.

Induction of Apoptosis or Cell Death Mechanisms

A crucial goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Research has confirmed that derivatives of this compound are capable of triggering this process.

For instance, a study investigating a particularly active EGFR/VEGFR-2 inhibitor derivative selected it to determine the mechanism of cancer cell death. nih.gov Treatment of the HepG-2 cancer cell line with this compound at its IC₅₀ concentration resulted in a dramatic increase in the total apoptosis percentage, from 1.75% in untreated cells to 44.26% in treated cells. nih.gov Other research on thieno[2,3-d]pyrimidine derivatives found that certain compounds induced significant early apoptosis in both HT-29 and HepG-2 cells. nih.gov This induction of cell death is a direct consequence of the cellular stresses caused by the compound, such as kinase inhibition and cell cycle arrest. Some derivatives have also been found to induce autophagy, another form of programmed cell death. nih.gov

In Vivo Anticancer Activity

Promising results from in vitro studies have led to the investigation of these compounds in living organisms. Preliminary in vivo assessments of a lead derivative, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, an Aurora kinase inhibitor, demonstrated that it was orally bioavailable and possessed anticancer activity. nih.gov Another study noted that derivatives showed tumor growth inhibition in xenograft models without significant toxicity. Furthermore, a 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivative has shown significant anti-tumor effects in an in vivo xenograft model of breast cancer. mdpi.com These findings are crucial as they suggest the potential for these compounds to be developed into effective oral anticancer drugs.

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have been explored for their antimicrobial activity. The scaffold has been used to develop agents that are effective against various strains of bacteria and fungi.

In one study, a series of novel 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine derivatives were tested for their in vitro antibacterial and antifungal activities. nih.govresearchgate.net The compounds were screened against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and the fungal strains Candida albicans and Aspergillus flavus. nih.govresearchgate.net The results indicated that most of the tested compounds exhibited strong to moderate antibacterial and antifungal effects. nih.govresearchgate.net Other research focusing on thieno[2,3-d]pyrimidine-sulfonamide hybrids also reported promising antimicrobial activity, with some compounds showing notable inhibition against S. aureus and E. coli.

Table 2: Antimicrobial Screening of this compound Derivatives

| Microorganism Type | Species | Activity | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Strong to moderate inhibition | nih.govresearchgate.net |

| Gram-positive Bacteria | Bacillus subtilis | Strong to moderate inhibition | nih.govresearchgate.net |

| Gram-negative Bacteria | Escherichia coli | Strong to moderate inhibition | nih.govresearchgate.net |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Strong to moderate inhibition | nih.govresearchgate.net |

| Fungus | Candida albicans | Strong to moderate inhibition | nih.govresearchgate.net |

Antibacterial Activity

Derivatives of this compound have demonstrated notable efficacy against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains.

Against Gram-positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Studies have shown that pyrimidine derivatives exhibit considerable antibacterial activity. For instance, certain pyrimidin-2-ol/thiol/amine derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, showing promising results. nih.govresearchgate.net The antibacterial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), with some derivatives showing comparable or even superior activity to standard antibiotics like ciprofloxacin. researchgate.net Thieno[2,3-d]pyrimidinedione derivatives, which share a similar structural backbone, have also displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of a pyrimidine ring is often crucial for this activity. nih.gov

Specifically, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which are structurally related, have shown high activity against strains of S. aureus and B. subtilis. pensoft.net The antimicrobial properties of the probiotic strain Bacillus subtilis itself are also well-documented, producing a range of antimicrobial substances. clinmedjournals.orgmdpi.com

Table 1: Antibacterial Activity of Selected Thiophene (B33073) and Pyrimidine Derivatives against Gram-positive Bacteria

| Compound/Derivative | Bacterium | Activity Metric | Result | Reference |

| Pyrazolo[1,5-a]pyrimidines 14a and 14f | S. aureus | MIC | 125–250 μg/mL | researchgate.net |

| Thieno[2,3-d]pyrimidinediones 1 and 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | MIC | 2–16 mg/L | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Agar-well diffusion | High activity | pensoft.net |

| Pyrimidin-2-ol/thiol/amine derivatives | S. aureus, B. subtilis | In vitro antimicrobial potential | Promising | nih.govresearchgate.net |

Note: This table is for illustrative purposes and includes data from various related thiophene and pyrimidine derivatives to highlight the potential of the core structure.

Against Gram-negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, S. paratyphi-A)

The antibacterial spectrum of this compound and its analogs extends to Gram-negative bacteria. nih.govresearchgate.net For example, pyrazolo[1,5-a]pyrimidines have shown moderate activity against K. pneumoniae. researchgate.net However, some thieno[2,3-d]pyrimidinedione derivatives that are active against Gram-positive bacteria were found to be inactive against Gram-negative pathogens. nih.gov

Conversely, newly synthesized sulfonamide compounds bearing a pyrimidine scaffold have demonstrated promising broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com Similarly, certain pyrimidin-2-ol/thiol/amine derivatives have been evaluated against E. coli and P. aeruginosa. nih.gov The challenge of treating infections caused by Pseudomonas aeruginosa is significant due to its intrinsic resistance and ability to form biofilms. thieme-connect.de

Table 2: Antibacterial Activity of Selected Thiophene and Pyrimidine Derivatives against Gram-negative Bacteria

| Compound/Derivative | Bacterium | Activity Metric | Result | Reference |

| Pyrazolo[1,5-a]pyrimidines 14a and 14f | K. pneumoniae | Inhibition Zone | 29.6–30.3 mm | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines 14a and 14f | K. pneumoniae | MIC | 125–250 μg/mL | researchgate.net |

| Sulfonamide compounds M1–25 | K. pneumoniae, P. aeruginosa | Zone of Inhibition | 15–30 mm | mdpi.com |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | P. aeruginosa | Agar-well diffusion | Lesser activity | pensoft.net |

Note: This table includes data from various related thiophene and pyrimidine derivatives to demonstrate the potential of the core structure.

Antifungal Activity (e.g., Aspergillus niger, Candida albicans)

In addition to antibacterial properties, pyrimidine derivatives have been investigated for their antifungal potential. researchgate.net Specifically, some derivatives have been tested against fungal strains like Aspergillus niger and Candida albicans. researchgate.netasianpubs.org For instance, certain pyrazolo[4,5-e]pyrimidine derivatives have shown antifungal activity against Aspergillus niger and Aspergillus flavus. researchgate.netasianpubs.org A series of pyrimidine-based compounds have also been identified to have anti-mold activity, disrupting endoplasmic reticulum function in Aspergillus fumigatus. nih.gov

The antifungal activity of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives has also been investigated against Candida albicans and Aspergillus flavus. nih.gov Thiazole derivatives, which are also sulfur-containing heterocycles, have demonstrated antifungal activity against Candida albicans by targeting the cell wall. nih.gov

Antitubercular Activity (e.g., against Mycobacterium tuberculosis catalase-peroxidase)

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. nih.gov Pyrimidine derivatives have shown promise in this area. researchgate.net The catalase-peroxidase enzyme (KatG) of Mycobacterium tuberculosis is a key enzyme involved in the activation of the frontline drug isoniazid (B1672263) and in protecting the bacterium from oxidative stress. nih.gov Therefore, inhibitors of KatG could serve as effective antitubercular agents. While direct studies on this compound's effect on KatG are not extensively detailed in the provided results, the broader class of pyrimidines has been reported to possess antitubercular properties. researchgate.net

Mechanisms of Antimicrobial Action (e.g., Inhibition of Peptidoglycan Synthesis)

The cell wall of bacteria, particularly the peptidoglycan layer, is a critical target for many antibiotics. nih.gov Peptidoglycan synthesis is a complex process involving several enzymatic steps, making it an attractive pathway for inhibition. nih.govmdpi.com While the precise mechanism of action for this compound is not fully elucidated in the provided search results, related compounds offer insights. Thienopyrimidine scaffolds are considered privileged inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in protein synthesis. pensoft.net Inhibition of this enzyme would disrupt bacterial growth and viability.

Anti-inflammatory Research